5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole
Description
Properties
Molecular Formula |
C6H8ClIN2 |
|---|---|
Molecular Weight |
270.50 g/mol |
IUPAC Name |
5-(chloromethyl)-1-ethyl-4-iodopyrazole |
InChI |
InChI=1S/C6H8ClIN2/c1-2-10-6(3-7)5(8)4-9-10/h4H,2-3H2,1H3 |
InChI Key |
UJNITIWWTCKMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)I)CCl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole scaffold is typically constructed via cyclocondensation of hydrazines with 1,3-dielectrophiles. For example, Patented protocols describe the use of alkoxymethylidene intermediates (e.g., Formula A) in cyclization reactions with nitrile-containing substrates. Adapting this approach:
Synthesis of Ethyl-Substituted Pyrazole Precursor
Iodination at C4
Chloromethylation at C5
Sequential Functionalization of Preformed Pyrazoles
An alternative strategy involves modifying a preassembled pyrazole core:
1-Ethyl-4-iodo-1H-pyrazole Synthesis
Chloromethylation via Radical Pathways
- Method : Photochemical chloromethylation with ClCH₂I and AIBN in CCl₄ (UV light, 12 hours).
- Regioselectivity : Controlled by steric hindrance from the ethyl and iodine groups.
One-Pot Multi-Step Approaches
Recent advancements in Japp–Klingemann reactions enable tandem azo-coupling and cyclization:
Reaction Sequence :
- Diazotization of aniline derivatives followed by coupling with β-keto esters.
- In situ cyclization with hydrazine hydrate to form the pyrazole ring.
- Modification : Introduction of iodine via post-cyclization halogen exchange.
Optimization Data :
Step Reagents Temperature Yield (%) Diazotization NaNO₂, HCl 0–5°C 90 Azo-Coupling β-Keto ester, NaOH 25°C 85 Cyclization NH₂NH₂·H₂O 80°C 78 Iodination NIS, CH₃COOH 25°C 70
Critical Analysis of Methodologies
Yield and Purity Considerations
- Cyclocondensation Routes offer higher atom economy (~65–75% overall yield) but require stringent temperature control to prevent decomposition.
- Sequential Functionalization provides modularity but accumulates purification steps, reducing overall efficiency (~50–60% yield).
- One-Pot Methods balance yield and practicality, though iodination remains a bottleneck due to steric hindrance.
Byproduct Management
- Patent literature emphasizes replacing hazardous byproducts (e.g., aniline) with safer alternatives (e.g., ethanol) via alkoxymethylidene intermediates.
- Key Impurities :
- Unreacted hydrazine derivatives (removed via aqueous washes).
- Di-iodinated byproducts (minimized by stoichiometric control).
Industrial-Scale Adaptations
Cost-Efficiency
- Iodine Sources : NIS (~$320/mol) vs. I₂ (~$50/mol)—balances cost against regioselectivity.
- Catalyst Recycling : Heterogeneous catalysts (e.g., Zeolites) reduce expenses in chloromethylation.
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl group at the 5-position acts as an electrophilic site, enabling nucleophilic substitution. This reactivity is attributed to the electron-withdrawing effect of the adjacent iodo group, which enhances the leaving group (Cl⁻) ability. Examples include:
-
Nucleophilic displacement : Reaction with imidazole or triazole derivatives to form substituted pyrazoles (e.g., replacing chloromethyl with imidazolyl or triazolyl groups) .
-
Alkylation/Amination : Potential for alkylation or amination at the chloromethyl position under basic conditions, though specific examples for this compound are not explicitly reported.
| Reaction Type | Substituent Introduced | Key Product Feature |
|---|---|---|
| Nucleophilic substitution | Imidazolyl/triazolyl | Enhanced biological activity |
| Alkylation | Alkyl groups | Modified lipophilicity |
Iodination and Halogenation
The iodo group at the 4-position participates in electron-deficient aromatic substitution. While the compound itself is already iodinated, analogous pyrazoles undergo iodination via methods like:
-
Electrophilic aromatic substitution : Using I₂/HIO₃ in acetic acid (reflux conditions) to introduce iodine at the 4-position .
-
Transition metal-free iodocyclization : Employed for 4-iodopyrazole synthesis, involving I₂ activation of alkynes followed by cyclization .
Example for Structural Analogs :
For 5-chloro-1,3-dimethyl-1H-pyrazole, iodination at the 4-position yields 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole in 75% yield under I₂/HIO₃ in acetic acid .
Coupling Reactions
The compound’s pyrazole core and substituents enable participation in palladium-catalyzed cross-couplings :
-
Sonogashira coupling : Potential for alkynyl group introduction at the 5-position, leveraging the chloromethyl group as a leaving group .
-
Suzuki coupling : The iodo substituent could facilitate aryl or heteroaryl coupling under Suzuki conditions, though direct evidence for this compound is limited .
Functionalization via Chloromethyl Group
The chloromethyl group allows further functionalization through:
-
Epoxide formation : Reaction with epoxide-forming agents (e.g., peracids) to create reactive intermediates for subsequent derivatization.
-
Hydrolysis : Conversion to hydroxymethyl derivatives under basic or acidic conditions, though such transformations are not explicitly reported for this compound.
Comparison with Structural Analogs
The reactivity of 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole is influenced by its substituents, as shown in Table 2.
| Compound | Key Features | Unique Reactivity Aspect |
|---|---|---|
| 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole | Cyclopropyl group at 5-position | Steric hindrance reduces substitution |
| 5-Chloro-4-methyl-1H-pyrazole | Chlorine at 5-position, methyl at 4 | Reduced electron-withdrawing effect |
| 5-Bromo-1-methylpyrazole | Bromine at 5-position | Different halogen reactivity |
Mechanistic Insights
The electron-withdrawing iodo group enhances the electrophilicity of the chloromethyl group, facilitating nucleophilic attack. Conversely, the chloromethyl group can act as a directing group for further functionalization at the 5-position .
Scientific Research Applications
5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on biomolecules . This interaction can lead to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent Effects on Reactivity and Stability
Target Compound vs. 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS 852227-86-2)
- Structural Differences : The target compound has an ethyl group (position 1) and iodine (position 4), whereas the analogous compound features 1,3-dimethyl substituents.
- Reactivity : The iodine atom in the target compound facilitates nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling, unlike the methyl groups in the dimethyl analog, which limit reactivity .
Target Compound vs. 5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole (CAS 1481503-79-0)
- Key Differences : The azetidinyloxy group replaces iodine at position 4, introducing a heterocyclic moiety.
Functional Group Variations
Target Compound vs. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 77509-93-4)
- Functional Groups : The carbaldehyde group at position 4 (vs. iodine) enables condensation reactions (e.g., Schiff base formation).
Target Compound vs. 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Structural Complexity : The oxadiazole ring introduces additional heteroatoms, enhancing dipole interactions and rigidity. This compound is more likely to exhibit biological activity (e.g., antimicrobial) compared to the simpler halogenated target .
Target Compound vs. 5-Chloro-3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one
- Fused-Ring System: The pyranopyrazole scaffold in this compound is associated with analgesic and anti-inflammatory properties, whereas the target’s iodine and chloromethyl groups suggest utility as a synthetic precursor rather than a direct therapeutic agent .
Target Compound vs. Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
- In contrast, the target’s iodine atom prioritizes further functionalization .
Biological Activity
5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound's structure includes both halogen substituents and an ethyl group, which contribute to its potential pharmacological properties. Research has focused on its antimicrobial, anti-inflammatory, and anticancer activities, making it a compound of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole is C₇H₈ClI N₂, with a molecular weight of approximately 278.51 g/mol. The presence of chlorine and iodine atoms in the structure is believed to enhance its biological activity through mechanisms such as enzyme inhibition and receptor modulation.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain pyrazole derivatives have been reported as low as 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- A study on related compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, suggesting that 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole may share similar properties.
2. Anti-inflammatory Effects
Pyrazole derivatives have shown promise in modulating inflammatory responses:
- Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating potential therapeutic applications in inflammatory diseases .
- The anti-inflammatory activity can be quantified by measuring the reduction in cytokine levels, which has been observed in various studies.
3. Anticancer Properties
The anticancer potential of pyrazole derivatives is notable:
- Several studies have indicated that modifications in the pyrazole structure can enhance cytotoxic effects against various cancer cell lines. For example, IC50 values for certain derivatives have shown significant antiproliferative activity .
- Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells by interacting with specific molecular targets, including enzymes involved in cancer progression .
The biological effects of 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole are attributed to its interaction with various molecular targets:
Enzyme Inhibition
The compound may inhibit key enzymes involved in inflammation and cancer progression. The iodine substitution is believed to enhance binding affinity through halogen bonding interactions, which can stabilize the enzyme-inhibitor complex.
Receptor Modulation
Similar compounds have shown interactions with various receptors, including androgen receptors and muscarinic acetylcholine receptors. This modulation can influence signaling pathways related to cell growth and survival, contributing to the compound's anticancer and anti-inflammatory effects .
Case Studies
Q & A
What are the common synthetic routes for preparing 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The synthesis of pyrazole derivatives like 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole typically involves halogenation and alkylation steps. A key method is the Vilsmeier-Haack reaction , which introduces formyl or chloromethyl groups via phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . For example, chloromethyl groups can be introduced by reacting pyrazole precursors with chloroacetaldehyde under controlled temperatures (e.g., 60–80°C) to avoid side reactions . The iodine substituent may be added via electrophilic iodination using iodine monochloride (ICl) in dichloromethane, requiring inert conditions to prevent oxidation .
Optimization Tips:
- Use continuous flow reactors for scalable synthesis, ensuring consistent temperature and pressure to improve yield (>80%) and purity (>95%) .
- Monitor reaction progress with HPLC or GC-MS to detect intermediates like 5-chloro-1-ethyl-4-iodo-1H-pyrazole, which may require column chromatography (silica gel, hexane/ethyl acetate) for purification .
How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the molecular geometry of 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole?
Level: Advanced
Answer:
X-ray crystallography using SHELXL is critical for determining bond angles, torsional strain, and halogen positioning. For instance:
- The chloromethyl group’s C-Cl bond length typically ranges from 1.76–1.80 Å, while the C-I bond in the 4-iodo substituent is ~2.10 Å, consistent with related pyrazole derivatives .
- Data Interpretation:
- Use the R1 value (<0.05 for high-resolution data) to validate refinement accuracy .
- Compare thermal displacement parameters (Ueq) to identify disordered regions, particularly around the chloromethyl group, which may require constrained refinement .
Case Study: In 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, SHELXL refinement revealed a planar pyrazole ring (deviation <0.02 Å), supporting the stability of the core structure .
What purification strategies are recommended for isolating 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole from complex reaction mixtures?
Level: Basic
Answer:
- Liquid-Liquid Extraction: Separate polar byproducts (e.g., unreacted iodinating agents) using dichloromethane/water phases .
- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane → ethyl acetate) to resolve halogenated intermediates. The compound’s Rf value is typically 0.3–0.4 in 3:1 hexane/ethyl acetate .
- Recrystallization: Ethanol/water mixtures (7:3 v/v) at 0–5°C yield crystals with >98% purity, confirmed by melting point analysis (e.g., 96–98°C for analogous chloromethyl pyrazoles) .
How do the electron-withdrawing effects of the chloromethyl and iodo substituents influence the reactivity of this pyrazole in cross-coupling reactions?
Level: Advanced
Answer:
The chloromethyl (-CH₂Cl) and 4-iodo groups activate the pyrazole ring for electrophilic substitution and Suzuki-Miyaura couplings:
- Iodo Substituent: Acts as a directing group, facilitating palladium-catalyzed cross-couplings (e.g., with aryl boronic acids). The C-I bond’s low dissociation energy (~50 kcal/mol) enables efficient oxidative addition to Pd(0) .
- Chloromethyl Group: Enhances electrophilicity at the 5-position, enabling nucleophilic substitutions (e.g., with amines or azide ions). Kinetic studies show SN2 mechanisms dominate in polar aprotic solvents like DMF .
Methodological Note: Optimize catalyst loading (5 mol% Pd(PPh₃)₄) and base (K₂CO₃) in toluene/ethanol (3:1) at 80°C for couplings .
What computational methods are suitable for predicting the bioactivity of 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole derivatives?
Level: Advanced
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). The iodo group’s hydrophobic surface area (~20 Ų) may bind to COX-2’s active site, similar to fluorinated pyrazoles .
- QSAR Models: Correlate substituent electronegativity (χ) with antibacterial IC₅₀ values. Chloromethyl derivatives show enhanced activity due to increased membrane permeability (logP ~2.5) .
Validation: Compare computed binding energies (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ data from enzyme inhibition assays .
How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) for halogenated pyrazoles?
Level: Advanced
Answer:
- ¹H NMR Anomalies: The deshielding effect of the iodo group causes upfield shifts (δ 7.8–8.2 ppm for aromatic protons). For chloromethyl groups, δ ~4.5 ppm (singlet, CH₂Cl) .
- Resolution Tactics:
What are the mechanistic implications of using the Vilsmeier-Haack reaction to modify 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole?
Level: Advanced
Answer:
The Vilsmeier-Haack reaction introduces formyl groups via a two-step mechanism:
Chloromethyl Activation: POCl₃ reacts with DMF to generate the electrophilic chloroiminium intermediate, which attacks the pyrazole’s electron-rich 4-position .
Hydrolysis: Quenching with aqueous NaHCO₃ yields the aldehyde.
Key Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
